molecular formula C19H14ClN3O4S B2984839 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 886948-70-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2984839
M. Wt: 415.85
InChI Key: ZHVIYKJUQFSXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. This compound is known for its unique chemical structure and properties that make it a promising candidate for further exploration.

Scientific Research Applications

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds using benzothiazole derivatives as key intermediates. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents with significant COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Activities

Compounds related to the queried chemical structure have been evaluated for their antimicrobial and antioxidant activities. For example, Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces sp. YIM 67086, showing significant antimicrobial and antioxidant activities (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Synthesis and Biological Activity

Research on the synthesis and biological activity of benzothiazole derivatives reveals their potential as antimicrobial agents. Anuse et al. (2019) synthesized substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives and evaluated them for antimicrobial activity, finding some compounds with promising activity against resistant bacterial strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Development of Synthesis Methods

Studies have also been conducted to develop new synthesis methods for benzothiazole and related compounds. Wu et al. (2014) presented a copper-catalysed intramolecular O-arylation method for efficient synthesis of 2-substituted benzoxazoles from benzamides, showing versatility and mild reaction conditions (Wu, Zhang, Wei, Liu, Xie, Jiang, & Dai, 2014).

Anticancer Activity

Research into the anticancer activity of benzothiazole derivatives has highlighted their potential in cancer therapy. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of benzothiazole sulfonamide derivatives, which showed promising in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c1-27-13-6-5-12(20)17-16(13)21-19(28-17)22-18(26)10-3-2-4-11(9-10)23-14(24)7-8-15(23)25/h2-6,9H,7-8H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVIYKJUQFSXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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